(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate
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Overview
Description
The compound with the Chemical Identifier “(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate” is known for its unique structural properties and applications in various scientific fields. It has a chemical formula of C42H50In2N4 and is recognized for its solid- and solution-state structures of indium 'alkene analogues’ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate involves the synthesis of indium ‘alkene analogues’. The synthetic route typically includes the reaction of indium with specific organic ligands under controlled conditions. The reaction conditions often involve maintaining a specific temperature and pressure to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound requires precise control over the reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using advanced chemical reactors and purification techniques to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of indium.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands attached to indium are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic ligands and solvents are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of indium, while reduction may produce lower oxidation states .
Scientific Research Applications
(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of (2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved include various biochemical and molecular processes that lead to the desired effects .
Comparison with Similar Compounds
Similar Compounds
CID 7005098: Another indium ‘alkene analogue’ with similar structural properties.
CID 7005100: A related compound with slight variations in its chemical structure.
Uniqueness
(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate is unique due to its specific structural configuration and the presence of indium in its composition. This uniqueness contributes to its distinct chemical and physical properties, making it valuable in various scientific applications .
Properties
IUPAC Name |
(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOABLDGLYOGEHY-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)[O-])[NH3+])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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